molecular formula C14H13N3O2 B13034176 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13034176
M. Wt: 255.27 g/mol
InChI Key: YKEPCPCBVHMFDI-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry, particularly in the discovery and development of novel therapeutics. Its core structure is based on the pyrazole heterocycle, a privileged pharmacophore known for its diverse biological activities . Recent scientific investigations highlight the potential of pyrazolopyrimidine and related derivatives as potent antagonists of the Aryl hydrocarbon Receptor (AhR) . AhR is a transcription factor that is critically involved in regulating immunity and is overexpressed in various solid and hematological tumors. Within the tumor microenvironment, AhR activation can induce T-cell suppression and upregulate immune checkpoint pathways, such as PD-1/PD-L1, enabling cancer cells to evade immune destruction . Consequently, targeted AhR inhibition has emerged as a promising strategy in cancer immunotherapy. Research indicates that small-molecule antagonists based on the pyrazole core can effectively block AhR signaling, reverse immune suppression, and augment cytotoxic T lymphocyte activity, thereby exhibiting potent antitumor effects in preclinical models, including colorectal cancer . Furthermore, the structural features of this compound make it a valuable intermediate for synthesizing more complex molecules aimed at modulating other biologically relevant targets. This product is intended for research applications such as assay development, hit-to-lead optimization, and mechanism-of-action studies in oncology and immunology. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

2-(4-cyanophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H13N3O2/c1-9(2)12-7-13(14(18)19)17(16-12)11-5-3-10(8-15)4-6-11/h3-7,9H,1-2H3,(H,18,19)

InChI Key

YKEPCPCBVHMFDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Hydrazine and β-Dicarbonyl Compounds

A common route involves reacting 4-cyanophenylhydrazine with a 1,3-dicarbonyl compound such as 2,4-dioxovalerate or ethyl acetoacetate under acidic catalysis. This affords ethyl 1-(4-cyanophenyl)-3-methyl-1H-pyrazole-5-carboxylate or related esters as intermediates.

  • Example: Reaction of 2,4-dioxovalerate (1 equiv) with 4-cyanophenylhydrazine (1.2 equiv) in ethanol with catalytic HCl yields ethyl 1-(4-cyanophenyl)-3-methyl-1H-pyrazole-5-carboxylate in about 33-44% yield as a white solid.

Introduction of the Isopropyl Group (Alkylation)

The isopropyl substituent at the 3-position can be introduced by alkylation of the pyrazole ring using isopropyl halides (e.g., isopropyl bromide) in the presence of a base. This step requires careful control to avoid over-alkylation or side reactions.

  • Alternatively, starting from a 3-isopropyl substituted β-diketone or ketoester precursor can facilitate direct ring formation with the isopropyl group in place.

Ester Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed under basic conditions (e.g., LiOH in ethanol/water mixture) to yield the free carboxylic acid.

  • This hydrolysis step typically proceeds efficiently, giving yields above 90%.

Alternative Synthetic Routes and Catalytic Methods

Enolate Alkylation of Pyrazole Esters

According to patented methods, 1-alkyl-pyrazole-5-carboxylic esters can be prepared by alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides or dialkyl sulfates. This method can be adapted to introduce the isopropyl group at the 3-position.

Detailed Data Table of Key Preparation Steps

Step Reagents & Conditions Yield (%) Notes
Pyrazole ring formation 2,4-Dioxovalerate + 4-cyanophenylhydrazine, HCl/EtOH 33-44 White solid, mp 41-114 °C
Alkylation at C-3 (isopropyl) Isopropyl bromide + base (e.g., K2CO3) Variable Requires optimization to avoid side reactions
Ester hydrolysis LiOH in EtOH/H2O (1:1) ~91 Efficient conversion to carboxylic acid
Purification Crystallization from ethanol or chromatographic methods - Ensures product purity

Research Findings and Observations

  • The pyrazole ring formation via hydrazine and β-dicarbonyl compounds is well-established, but yields can vary depending on substituents and reaction conditions.
  • Alkylation at the 3-position requires selective conditions; direct use of isopropyl-substituted diketones may improve regioselectivity and yield.
  • Hydrolysis of esters to acids proceeds with high efficiency and purity, facilitating isolation of the target acid.
  • Catalytic one-pot methods with InCl3 and ultrasound have demonstrated potential for related pyrazole derivatives, offering greener and faster synthesis routes.
  • Patented methods emphasize the importance of controlling isomer formation and minimizing chromatographic separations for industrial scalability.

Chemical Reactions Analysis

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrazoles .

Scientific Research Applications

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Aryl Group Modifications

  • 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (): Replaces the 4-cyanophenyl group with 4-chlorophenyl, introducing a halogen instead of a cyano group. The hydroxyethyl and ketone groups alter hydrogen-bonding capacity and solubility compared to the target compound. Molecular Weight: 296.70 g/mol vs. ~259.27 g/mol (estimated for the target compound).
  • 1-(2-Chlorophenyl)-3-(4-isobutylphenyl)-1H-pyrazole-5-carboxylic acid (): Substitutes 4-cyanophenyl with 2-chlorophenyl and isopropyl with isobutyl. Increased steric bulk from isobutyl may reduce reactivity in catalytic reactions .

Functional Group Positional Isomerism

  • 5-(4-Chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid ():
    • Carboxylic acid at position 3 instead of 5.
    • Positional differences may reduce acidity (pKa) due to altered resonance stabilization.
    • Melting Point: 222–224°C, suggesting distinct crystal packing vs. the target compound .

Heterocyclic Ring Modifications

  • 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (): Incorporates a fused thienopyrazole ring instead of a simple pyrazole. Molecular Weight: 292.75 g/mol vs. ~259.27 g/mol (target).

Carboxylic Acid Derivatives

  • Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate ():
    • Ester derivative (vs. carboxylic acid) with reduced hydrogen-bonding capacity.
    • Higher lipophilicity (LogP) due to the ethyl group.

Key Data Tables

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Position 1 Position 3 Position 5 Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Cyanophenyl Isopropyl Carboxylic Acid C₁₄H₁₃N₃O₂ ~259.27
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-... (6) 4-Chlorophenyl 2-Hydroxyethyl Ketone C₁₂H₁₁ClN₂O₃ 296.70
1-(2-Chlorophenyl)-3-(4-isobutylphenyl)... (7) 2-Chlorophenyl 4-Isobutylphenyl Carboxylic Acid C₂₀H₁₉ClN₂O₂ 354.83
1-(4-Chlorophenyl)-3-methylthieno[...] (9) 4-Chlorophenyl Methyl Carboxylic Acid C₁₃H₉ClN₂O₂S 292.75

Biological Activity

1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid, with the CAS number 2225878-50-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid is C14H13N3O2C_{14}H_{13}N_{3}O_{2} with a molecular weight of 255.27 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number2225878-50-0
Molecular FormulaC14H13N3O2
Molecular Weight255.27 g/mol

Anticancer Activity

Preliminary studies have indicated that compounds similar to 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid exhibit significant anticancer properties. Research has shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives of pyrazole have demonstrated IC50 values in the low micromolar range against several human tumor cell lines, suggesting a potent anticancer effect.

The mechanism by which 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer cell growth and survival. The pyrazole moiety is known to interact with various molecular targets, including kinases and other proteins involved in cell signaling pathways.

Case Studies

Study 1: Antitumor Activity
A study evaluated the anticancer activity of several pyrazole derivatives, including 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid. The results showed that this compound exhibited cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, with IC50 values indicating significant potency.

Study 2: Inhibition of Enzymatic Activity
Another research focused on the compound's ability to inhibit specific enzymes involved in tumor progression. The findings revealed that the compound significantly reduced the activity of cyclooxygenases (COX), which are implicated in inflammation and cancer progression.

Pharmacological Profile

The pharmacological profile of 1-(4-Cyanophenyl)-3-isopropyl-1H-pyrazole-5-carboxylic acid suggests potential applications in treating various conditions beyond cancer, including inflammatory diseases and possibly neurodegenerative disorders due to its structural similarities with other bioactive compounds.

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